N-(pentafluorophenyl)-2-furamide

Description

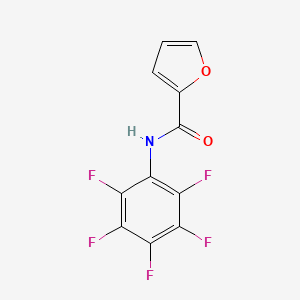

N-(Pentafluorophenyl)-2-furamide is a fluorinated aromatic amide derivative characterized by a 2-furamide (furan-2-carboxamide) backbone substituted at the nitrogen atom with a pentafluorophenyl group. This structure confers unique electronic and steric properties due to the strong electron-withdrawing effects of the pentafluorophenyl moiety, which enhances metabolic stability, lipophilicity, and binding affinity in biological systems compared to non-fluorinated analogues.

Properties

IUPAC Name |

N-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F5NO2/c12-5-6(13)8(15)10(9(16)7(5)14)17-11(18)4-2-1-3-19-4/h1-3H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRZQKQWULWULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pentafluorophenyl)-2-furamide typically involves the reaction of pentafluoroaniline with 2-furoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(pentafluorophenyl)-2-furamide can undergo various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The furan ring can be oxidized to form furan derivatives, while reduction can lead to the formation of dihydrofuran compounds.

Amide Bond Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield pentafluoroaniline and 2-furoic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

Substitution: Substituted pentafluorophenyl derivatives.

Oxidation: Furan derivatives such as furfural.

Reduction: Dihydrofuran compounds.

Hydrolysis: Pentafluoroaniline and 2-furoic acid.

Scientific Research Applications

N-(pentafluorophenyl)-2-furamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule due to the presence of the pentafluorophenyl group, which can enhance binding affinity to biological targets.

Medicine: Explored for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(pentafluorophenyl)-2-furamide involves its interaction with molecular targets through the pentafluorophenyl group. This group can engage in strong non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The furan ring can also participate in electron-donating interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the nitrogen atom of the 2-furamide scaffold critically influences molecular properties. Key analogues include:

Table 1: Comparative Analysis of N-Substituted 2-Furamides

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The pentafluorophenyl group in the target compound contrasts with electron-donating groups like the 3-aminophenyl in , which increases solubility in polar solvents. Fluorinated substituents typically reduce metabolic degradation, a trait advantageous in drug design.

- Bioactivity Correlations : The benzoylphenyl derivative (3a/b) exhibits anti-hyperlipidemic effects, likely due to its hydroxyphenyl moiety enhancing interactions with lipid-regulating enzymes . In contrast, mirfentanyl’s piperidinyl and pyrazinyl groups enable opioid receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.